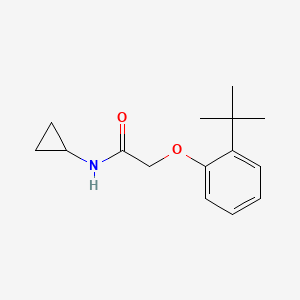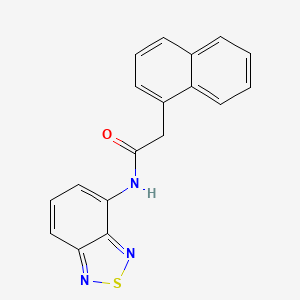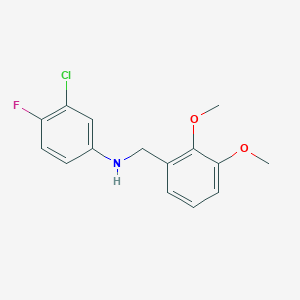
N-(5-tert-butyl-3-isoxazolyl)-N'-(3,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-N'-(3,4-dimethoxyphenyl)urea, commonly known as A771726, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. A771726 belongs to the class of drugs known as immunosuppressants and has been shown to be effective in the treatment of autoimmune diseases like rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.
Wissenschaftliche Forschungsanwendungen
A771726 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, systemic lupus erythematosus, and psoriasis. A771726 works by inhibiting the proliferation of T cells, which are involved in the immune response. It also inhibits the production of cytokines, which are involved in the inflammatory response.
Wirkmechanismus
A771726 works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for the proliferation of T cells. A771726 also inhibits the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
A771726 has been shown to have several biochemical and physiological effects. It inhibits the proliferation of T cells, which are involved in the immune response. It also inhibits the production of cytokines, which are involved in the inflammatory response. A771726 has been shown to be effective in the treatment of autoimmune diseases like rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
A771726 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. Another advantage is that it has a well-understood mechanism of action. However, one limitation is that it is a small molecule inhibitor, which may limit its effectiveness in vivo. Another limitation is that it may have off-target effects, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the study of A771726. One direction is the development of more potent and selective inhibitors of DHODH. Another direction is the investigation of the potential use of A771726 in the treatment of other autoimmune diseases. Additionally, the potential use of A771726 in combination with other immunosuppressive agents should be investigated. Finally, the long-term safety and efficacy of A771726 should be studied in clinical trials.
Synthesemethoden
The synthesis of A771726 is a complex process that involves several steps. The starting material for the synthesis is 3,4-dimethoxybenzaldehyde, which is reacted with tert-butyl hydroxylamine to form the corresponding oxime. The oxime is then cyclized with phosphorus oxychloride to give the isoxazole ring. The resulting isoxazole is then reacted with 3,4-dimethoxyphenyl isocyanate to form the urea derivative, which is then deprotected with trifluoroacetic acid to give the final product, A771726.
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)13-9-14(19-23-13)18-15(20)17-10-6-7-11(21-4)12(8-10)22-5/h6-9H,1-5H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNKSRQNQVKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-(3,4-dimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)

![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)


![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)
![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)
